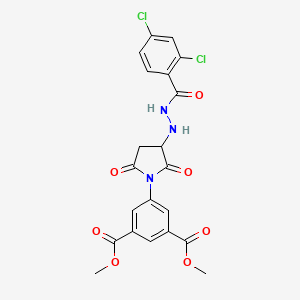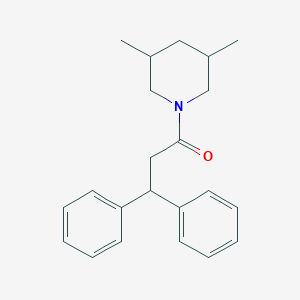
4-tert-butyl-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-propylbenzamide: is an organic compound with the molecular formula C14H21NO It is a derivative of benzamide, where the benzene ring is substituted with a tert-butyl group at the para position and a propyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-N-propylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-tert-butylbenzoic acid with propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions, resulting in the formation of the desired benzamide derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-tert-butyl-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding benzoic acid derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: 4-tert-butylbenzoic acid.
Reduction: 4-tert-butyl-N-propylamine.
Substitution: Halogenated derivatives such as 4-tert-butyl-2-bromo-N-propylbenzamide.
Scientific Research Applications
Chemistry: 4-tert-butyl-N-propylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its amide functionality and hydrophobic tert-butyl group can be exploited to design molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-propylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, while the hydrophobic tert-butyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to specific biological effects.
Comparison with Similar Compounds
4-tert-butylbenzamide: Lacks the propyl group on the nitrogen atom.
N-propylbenzamide: Lacks the tert-butyl group on the benzene ring.
4-tert-butyl-N-isopropylbenzamide: Contains an isopropyl group instead of a propyl group on the nitrogen atom.
Uniqueness: 4-tert-butyl-N-propylbenzamide is unique due to the presence of both the tert-butyl group on the benzene ring and the propyl group on the nitrogen atom. This combination of substituents imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
CAS No. |
101927-50-8 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-tert-butyl-N-propylbenzamide |
InChI |
InChI=1S/C14H21NO/c1-5-10-15-13(16)11-6-8-12(9-7-11)14(2,3)4/h6-9H,5,10H2,1-4H3,(H,15,16) |
InChI Key |
FAZVSECXIMKWCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2,3-dihydroindole-1-carbonyl)phenyl]acetamide](/img/structure/B11178309.png)
![6,8,8,9-tetramethyl-3-(4-methylpentanoyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11178317.png)
![3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11178318.png)
![3-Benzyl-1-(4-methylbenzyl)-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine](/img/structure/B11178321.png)

![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11178333.png)
![4-(4-tert-butyl-2-methylphenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11178340.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-2-ethylbutanamide](/img/structure/B11178365.png)
![4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11178366.png)

![3,4,5-trimethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11178379.png)
![Ethanol, 2-[4-(4-methoxybenzoyl)-1-piperazinyl]-](/img/structure/B11178384.png)
